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A Comparative Guide to the Cross-Reactivity of K145

For researchers, scientists, and drug development professionals engaged in the study of lipid

signaling, the sphingosine kinases (SphKs) present a compelling therapeutic target. The

inhibitor K145 has been a subject of interest for its potential to selectively target Sphingosine

Kinase 2 (SphK2). However, recent findings have introduced a layer of complexity to its

pharmacological profile, challenging its initial characterization. This guide provides a

comprehensive comparison of the reported cross-reactivity of K145, presenting both the

foundational data supporting its selectivity and newer, contrasting evidence that suggests a

different mechanism of action and off-target effects.

Summary of K145 Cross-Reactivity Data
Initial biochemical assays characterized K145 as a selective inhibitor of SphK2, with a reported

inhibitory constant (Ki) of 6.4 µM, while showing no significant inhibition of the closely related

SphK1 or ceramide kinase (CERK) at concentrations up to 10 µM[1][2]. However, quantitative

data from a broad-panel kinase screen, which would provide a more complete picture of its

cross-reactivity with other lipid and protein kinases, is not readily available in the public domain.

One study noted that K145's effect on a panel of other kinases was tested using Invitrogen's

SelectScreen Kinase Profiling, but the specific results were not detailed[1].

More recent investigations in 2024 have presented a conflicting view. These studies report that,

contrary to expectations for a SphK2 inhibitor, treatment with K145 leads to a dose-dependent

increase in the levels of (dihydro)sphingosine-1-phosphate (dhS1P and S1P) in multiple cell
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lines[3][4][5]. Furthermore, these studies suggest that K145 has negligible inhibitory activity on

recombinant human SphK2 in vitro and may exert its effects through off-target modulation of

other enzymes in the sphingolipid pathway, such as dihydroceramide desaturase and 3-

ketodihydrosphingosine reductase[4][5].

The table below summarizes the reported inhibitory activity of K145 against key lipid kinases

based on the initial characterization. It is critical for researchers to consider these findings in

light of the recent contradictory evidence.

Kinase Target Reported IC50/Ki
Fold Selectivity (vs.
SphK2)

Reference

Sphingosine Kinase 2

(SphK2)
Ki = 6.4 ± 0.7 µM 1x [1][2]

Sphingosine Kinase 1

(SphK1)

No significant

inhibition
>1.6x (at 10 µM) [1][2]

Ceramide Kinase

(CERK)

No significant

inhibition
>1.6x (at 10 µM) [2]

Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical drug development. The

following outlines the general methodologies employed in the studies cited and commonly used

for assessing the cross-reactivity of kinase inhibitors.

Biochemical Kinase Activity Assays
These assays directly measure the catalytic activity of a purified kinase in the presence of an

inhibitor.

Radiometric Assays (e.g., HotSpot™, ³³PanQinase™): This traditional method measures the

transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a substrate (lipid or peptide).

The amount of incorporated radioactivity is inversely proportional to the kinase activity.

These assays are highly sensitive and considered a gold standard[6][7].

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.0c01511
https://pmc.ncbi.nlm.nih.gov/articles/PMC7315586/
https://www.researchgate.net/publication/383430627_The_sphingosine_kinase_2_inhibitors_ABC294640_and_K145_elevate_dihydrosphingosine_1-phosphate_levels_in_various_cells
https://www.benchchem.com/product/b15609897?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7315586/
https://www.researchgate.net/publication/383430627_The_sphingosine_kinase_2_inhibitors_ABC294640_and_K145_elevate_dihydrosphingosine_1-phosphate_levels_in_various_cells
https://www.benchchem.com/product/b15609897?utm_src=pdf-body
https://academic.oup.com/endo/article/149/9/4669/2455833
http://www.ulab360.com/files/prod/references/201601/02/213001.pdf
https://academic.oup.com/endo/article/149/9/4669/2455833
http://www.ulab360.com/files/prod/references/201601/02/213001.pdf
http://www.ulab360.com/files/prod/references/201601/02/213001.pdf
https://www.researchgate.net/publication/351581132_The_Functional_Role_of_Sphingosine_Kinase_2
https://pubmed.ncbi.nlm.nih.gov/17311928/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by

measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP,

which is then used by luciferase to generate a luminescent signal. The signal intensity is

proportional to the amount of ADP produced and thus to the kinase activity[6][7].

Generalized Protocol for an ADP-Glo™ Kinase Assay:

Kinase Reaction: The lipid kinase, lipid substrate, and ATP are combined in a buffer system.

The test compound (e.g., K145) is added at various concentrations.

Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.

ADP-Glo™ Reagent Addition: The ADP-Glo™ reagent is added to terminate the kinase

reaction and deplete the remaining ATP.

Kinase Detection Reagent Addition: A second reagent is added to convert the generated

ADP to ATP and to provide luciferase and luciferin for the light-producing reaction.

Signal Measurement: The luminescence is measured using a plate reader. The IC50 value is

determined by plotting the luminescence signal against the inhibitor concentration.

Cell-Based Assays
These assays measure the effect of an inhibitor on kinase activity within a cellular context.

Sphingolipid Quantification by Mass Spectrometry: To assess the cellular activity of SphK

inhibitors, cells are treated with the compound for a specific duration. Subsequently, lipids

are extracted, and the levels of various sphingolipids (e.g., sphingosine, S1P, dhS1P,

ceramides) are quantified using liquid chromatography-tandem mass spectrometry (LC-

MS/MS)[3][4][5]. This method provides a direct readout of the inhibitor's effect on the

metabolic pathway in intact cells.

Visualizing the Pathways and Processes
To better understand the context of K145's activity and the methods used to assess it, the

following diagrams illustrate the relevant signaling pathway and a typical experimental

workflow.
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Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
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Caption: The Sphingosine Kinase 2 (SphK2) signaling pathway.

Conclusion
The pharmacological profile of K145 is more complex than initially reported. While early studies

pointed to its role as a selective SphK2 inhibitor, recent evidence challenges this by

demonstrating an increase in cellular S1P levels and suggesting off-target activities. This

highlights the critical importance of comprehensive selectivity profiling and the use of multiple

orthogonal assays, including cell-based lipidomics, to fully characterize the mechanism of

action of kinase inhibitors. For researchers utilizing K145 as a chemical probe, it is imperative

to consider both sets of findings and to interpret experimental results with caution. The evolving

story of K145 serves as a valuable case study in the nuanced and often unpredictable nature

of small molecule kinase inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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